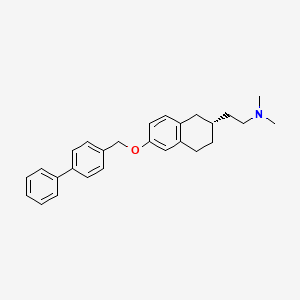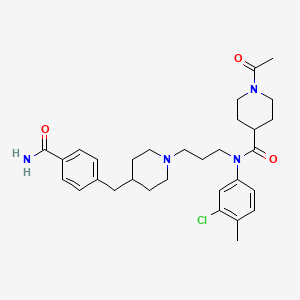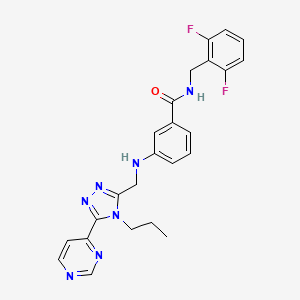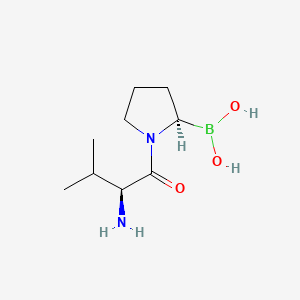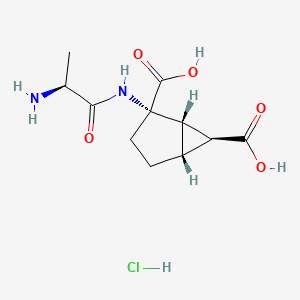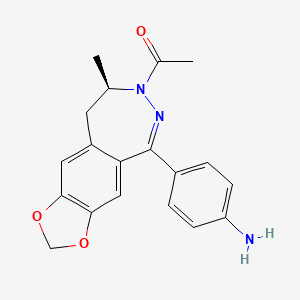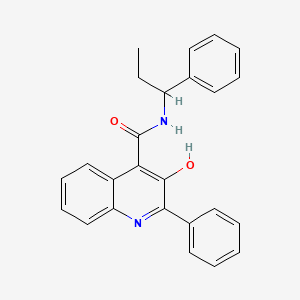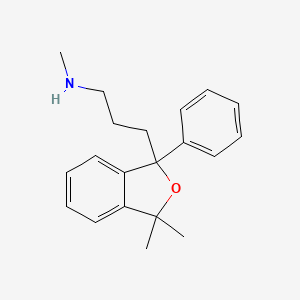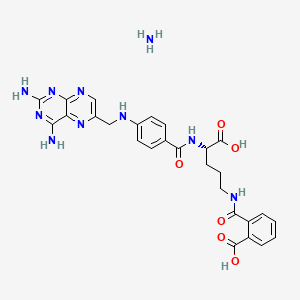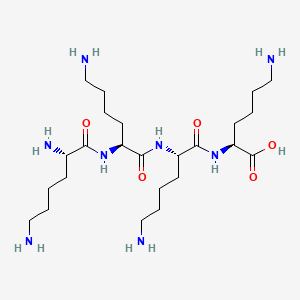
Tetralysine
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetralysine can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The lysine residues are protected with suitable protecting groups to prevent unwanted side reactions. After the assembly of the this compound sequence, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions: Tetralysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between lysine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the oxidized form back to this compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Disulfide-linked this compound.
Reduction: Free this compound.
Substitution: Modified this compound with different functional groups.
科学研究应用
Tetralysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and cellular uptake mechanisms.
Medicine: Utilized in gene therapy as a component of gene delivery systems due to its ability to form stable complexes with DNA.
Industry: Applied in the development of novel biomaterials and drug delivery systems
作用机制
Tetralysine exerts its effects primarily through electrostatic interactions with negatively charged molecules, such as DNA. The cationic nature of this compound allows it to form stable complexes with DNA, facilitating its delivery into cells. Once inside the cell, the DNA can be released, allowing for gene expression. The molecular targets include the cell membrane and intracellular compartments where DNA release occurs .
相似化合物的比较
Trilysine (Lys-Lys-Lys): Composed of three lysine residues.
Pentalysine (Lys-Lys-Lys-Lys-Lys): Composed of five lysine residues.
Comparison:
Trilysine: Shorter chain length compared to tetralysine, resulting in lower cationic charge density and potentially less efficient DNA binding and delivery.
Pentalysine: Longer chain length, higher cationic charge density, and potentially more efficient DNA binding and delivery compared to this compound.
This compound strikes a balance between charge density and biocompatibility, making it a unique and valuable compound for various applications.
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGTUQJDFBWNN-MUGJNUQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912536 | |
| Record name | N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
997-20-6 | |
| Record name | Tetralysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetralysine interact with DNA?
A1: this compound binds to DNA primarily through electrostatic interactions between its positively charged lysine residues and the negatively charged phosphate backbone of DNA. [, , ] This interaction leads to DNA condensation, forming compact nanoparticles. []
Q2: Does the ionic strength of the solution influence this compound-DNA interaction?
A2: Yes, the concentration of ions like Na+ significantly affects the interaction. Higher [Na+] weakens the electrostatic interaction, requiring higher this compound concentrations for DNA condensation. [] This dependence on ionic strength differs from longer polylysines, suggesting a distinct condensation mechanism for shorter oligolysines. []
Q3: What role does this compound's C-terminus play in the context of Human Cytomegalovirus (HCMV)?
A3: The C-terminus of the HCMV protein pUL71, which contains a this compound motif, is crucial for the virus's secondary envelopment process. [] Mutating this motif impairs secondary envelopment, highlighting the importance of this region for viral replication. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound consists of four lysine residues linked by peptide bonds. Its molecular formula is C20H43N7O5, and its molecular weight is 445.59 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: Yes, 31P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the interaction of this compound with DNA. [] While intercalating agents cause downfield shifts in the DNA 31P signal, this compound causes a slight upfield shift. [] This suggests a different binding mode compared to intercalators.
Q6: Can this compound be used to form stable complexes with heparin?
A6: Yes, this compound forms a complex with heparin decasaccharide (dp10) through charge-driven interactions. [] Interestingly, while dp10 can bind two molecules of acidic fibroblast growth factor (FGF), it binds only one this compound, suggesting a potential for selective binding in biological contexts. []
Q7: How does the presence of sulfate ions impact the electrophoretic mobility of this compound?
A7: Sulfate ions reduce the electrophoretic mobility of this compound, likely due to association between sulfate and the positively charged lysine residues. [] This effect is less pronounced compared to tetraarginine, suggesting a weaker interaction of sulfate with lysine compared to arginine. []
Q8: Does this compound exhibit any catalytic activity?
A8: While not inherently catalytic, this compound can be part of larger enzymatic systems. Research shows the presence of this compound endopeptidase activity in cell-free extracts of Escherichia coli AJ005. [] This suggests a potential role for this compound-containing peptides in bacterial protein degradation pathways.
Q9: Have molecular simulations been used to study this compound?
A9: Yes, molecular dynamics simulations have been employed to investigate the conformational behavior of this compound at the water-membrane interface. [, ] These simulations, incorporating polarization effects, provide insights into how this compound interacts with lipid bilayers, which is relevant for understanding its potential as a cell-penetrating peptide.
Q10: Can modifications to the this compound structure improve its efficacy as a gene delivery vector?
A11: Yes, incorporating guanidinocarbonylpyrrole groups into the side chains of this compound enhances its DNA binding affinity and transfection efficacy, surpassing even polyethylenimine (PEI). [] This modification highlights the potential for targeted structural changes to improve this compound's performance in gene delivery applications.
Q11: Has this compound been investigated for its antimicrobial activity?
A12: Yes, zinc(II) phthalocyanines conjugated with oligolysines, including this compound, demonstrated potent photodynamic antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The length of the oligolysine chain influenced the photocytotoxicity, with longer chains showing increased activity against Escherichia coli. []
Q12: Can this compound be used to deliver therapeutic agents to specific cellular compartments?
A13: Research suggests that this compound-modified H-chain apoferritin can deliver chemotherapy drugs to the nucleus of cells. [] This targeted delivery approach holds promise for enhancing the efficacy of cancer treatments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


